molecular formula C13H11N3O2 B2820552 N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide CAS No. 878119-10-9

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide

Cat. No.: B2820552
CAS No.: 878119-10-9
M. Wt: 241.25
InChI Key: MGITVMOEUWYLEM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, an indazole ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in the regulation of cell growth and differentiation . Overexpression of EGFR is observed in a variety of solid tumors, making it a significant target for cancer drug therapy .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This interaction is likely to involve the binding of the compound to the receptor, which prevents the receptor from activating its downstream signaling pathways . The exact nature of this interaction, however, is still under investigation.

Biochemical Pathways

Upon binding to EGFR, this compound inhibits the receptor’s downstream signaling pathways . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can reduce the growth and spread of cancer cells .

Pharmacokinetics

It is known that the compound exhibits potent anticancer activities against several egfr high-expressed cancer cell lines . This suggests that the compound has good bioavailability and can effectively reach its target in the body .

Result of Action

The result of this compound’s action is a reduction in the growth and spread of cancer cells . The compound exhibits potent anticancer activities against several EGFR high-expressed cancer cell lines, including human lung adenocarcinoma, Henrietta Lacks strain of cancer, and human colorectal cancer . It shows weak cytotoxic effects on normal cells, suggesting that it has low toxicity against normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body can affect the compound’s bioavailability and efficacy . Additionally, the compound’s stability and action can be affected by factors such as pH and temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1H-indazole-3-carboxylic acid, followed by the formation of the carboxamide linkage. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (dimethylaminopyridine) under microwave-assisted conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide is unique due to its specific structure, which allows it to interact effectively with EGFR and other molecular targets. Its combination of a furan ring, an indazole ring, and a carboxamide group provides it with distinct chemical and biological properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)15-16-12/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGITVMOEUWYLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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